Home > Products > Screening Compounds P104146 > Dovitinib lactate
Dovitinib lactate - 692737-80-7

Dovitinib lactate

Catalog Number: EVT-505915
CAS Number: 692737-80-7
Molecular Formula: C24H27FN6O4
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dovitinib lactate is a potent, multi-targeted, small molecule inhibitor of receptor tyrosine kinases (RTKs). [, ] It acts on type III-V RTKs, including vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1, 2, and 3, platelet-derived growth factor receptor beta (PDGFRβ), c-KIT, and fms-like tyrosine kinase 3 (FLT3). [, , ] This compound exhibits anti-angiogenic properties by targeting these RTKs, which are involved in tumor growth and neovascularization. [, , ]

Mechanism of Action

Dovitinib lactate primarily acts by inhibiting the activity of various tyrosine kinases, which are enzymes involved in cellular signaling pathways that regulate crucial processes like cell growth, proliferation, and angiogenesis. [, ] By inhibiting VEGFRs, Dovitinib lactate disrupts the signaling cascade that promotes the formation of new blood vessels (angiogenesis) in tumors. [, , ] This anti-angiogenic effect limits the tumor's access to nutrients and oxygen, thereby hindering its growth and progression. [] Additionally, Dovitinib lactate's inhibition of FGFRs further disrupts tumor growth by interfering with signaling pathways related to cell survival and proliferation. [, ]

Applications
  • In vitro Screening of Angiogenic Response: Researchers have used Dovitinib lactate in in vitro models to assess the angiogenic response of individual human neuroendocrine tumors (NETs). [] The results demonstrated that Dovitinib lactate effectively inhibited all parameters of angiogenesis in both primary and metastatic NETs, preferentially targeting angiogenic growth over initiation. []
  • Pharmacodynamic Biomarker Studies: Studies have explored the use of Dovitinib lactate in conjunction with plasma biomarker analysis to understand its pharmacodynamic effects. [, ] These studies investigated changes in plasma levels of various angiogenic factors, including VEGF, PLGF, bFGF, sVEGFR1, sVEGFR2, and FGF23, following Dovitinib lactate administration. [, ] Results suggest that these biomarkers could potentially serve as indicators of Dovitinib lactate's activity in patients with cancer. [, ]
  • Investigating Anticancer Mechanisms in TRK Fusion-Positive Colon Cancer: Research indicates that Dovitinib lactate can induce apoptosis in colon cancer cells with TRK fusion, suggesting a potential therapeutic application in this cancer subtype. [] The study also highlighted the drug's ability to modulate key signaling pathways, inhibiting NFκB and inducing NRF2, which are associated with inflammation and antioxidant responses, respectively. []
Future Directions
  • Optimization of Dosing Schedules: Further research is needed to optimize dosing schedules for Dovitinib lactate to maximize its therapeutic efficacy while minimizing potential side effects. [] Developing accurate pharmacokinetic/pharmacodynamic models could aid in personalizing dosing regimens based on individual patient characteristics.
  • Combination Therapies: Exploring the synergistic effects of Dovitinib lactate in combination with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies for various cancers. []
  • Development of Companion Diagnostics: Identifying predictive biomarkers associated with response to Dovitinib lactate could enable the selection of patients most likely to benefit from treatment. [, ]

Dovitinib (Free Base)

Compound Description: Dovitinib (free base) is the non-salt form of Dovitinib, a potent, multi-target receptor tyrosine kinase inhibitor [].

Dovitinib Dilactic Acid

Compound Description: Dovitinib dilactic acid is a form of Dovitinib where two molecules of lactic acid are associated with the parent molecule [].

Regorafenib

Compound Description: Regorafenib is a multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases [, ].

Erlotinib

Compound Description: Erlotinib is a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) [].

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor primarily targeting BCR-ABL, c-KIT, and PDGFR [].

Vatalanib

Compound Description: Vatalanib is a tyrosine kinase inhibitor with potent activity against all three VEGF receptors [].

Sunitinib

Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor targeting VEGFRs, PDGFRs, KIT, and FLT3 [].

Loxo-101 (Larotrectinib)

Compound Description: Loxo-101 is a highly selective TRK inhibitor, effective against tumors harboring TRK gene fusions [].

Entrectinib

Compound Description: Entrectinib is a multi-kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins [].

Crizotinib

Compound Description: Crizotinib is a tyrosine kinase inhibitor targeting ALK, ROS1, and MET [].

Properties

CAS Number

692737-80-7

Product Name

Dovitinib lactate

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid

Molecular Formula

C24H27FN6O4

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6)

InChI Key

ZRHDKBOBHHFLBW-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N

Synonyms

4-Amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone 2-Hydroxypropanoic Acid; CHIR 258; TKI 258; _x000B_

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.